3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine
CAS No.: 62069-16-3
Cat. No.: VC20153464
Molecular Formula: C9H13N3Si
Molecular Weight: 191.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62069-16-3 |
|---|---|
| Molecular Formula | C9H13N3Si |
| Molecular Weight | 191.30 g/mol |
| IUPAC Name | imidazo[4,5-b]pyridin-3-yl(trimethyl)silane |
| Standard InChI | InChI=1S/C9H13N3Si/c1-13(2,3)12-7-11-8-5-4-6-10-9(8)12/h4-7H,1-3H3 |
| Standard InChI Key | OJWPCEFWQHPKGK-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)N1C=NC2=C1N=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic imidazo[4,5-b]pyridine system, where the imidazole ring is fused to a pyridine moiety at the 4,5-positions. The TMS group () is attached to the nitrogen atom at the 3-position of the imidazole ring, conferring distinct electronic and steric properties . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.30 g/mol | |
| IUPAC Name | Imidazo[4,5-b]pyridin-3-yl(trimethyl)silane | |
| Canonical SMILES | CSi(C)N1C=NC2=C1N=CC=C2 | |
| InChI Key | OJWPCEFWQHPKGK-UHFFFAOYSA-N |
The TMS group enhances lipophilicity and protects reactive sites during synthetic transformations, making the compound valuable in multi-step syntheses .
Synthesis and Optimization
Conventional Synthesis Routes
The primary synthesis route involves trimethylsilylation of imidazo[4,5-b]pyridine using trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base (e.g., triethylamine). A typical procedure is outlined below:
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Substrate Preparation: Imidazo[4,5-b]pyridine is synthesized via cyclocondensation of 2-amino-4-chloropyridine with formamide .
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Silylation: The substrate is treated with TMSCl (1.2 equiv) in anhydrous dichloromethane at 0°C, followed by stirring at room temperature for 12 hours.
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Purification: Crude product is isolated via column chromatography (silica gel, hexane/ethyl acetate), yielding 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine in 65–75% purity.
Challenges and Modifications
A major limitation is the formation of regioisomers due to competing silylation at alternative nitrogen sites. Studies on related compounds, such as 2-aminoimidazo[4,5-b]pyridines, demonstrate that steric hindrance from substituents can direct silylation to specific positions . For example, introducing electron-withdrawing groups at the 2-position of the imidazole ring increases selectivity for the 3-position .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The TMS group acts as a temporary protecting group, enabling regioselective functionalization of the imidazo[4,5-b]pyridine core. Notable applications include:
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Nucleoside Analog Synthesis: Silylated imidazopyridines serve as precursors for antiviral and anticancer nucleosides. For instance, glycosylation of 3-TMS-imidazopyridine with peracetylated ribose yields protected nucleosides, which are deprotected to reveal bioactive molecules .
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Cross-Coupling Reactions: The TMS group facilitates Suzuki-Miyaura couplings at the 5-position, enabling introduction of aryl or heteroaryl groups for kinase inhibitor development.
Biological Activity
While direct studies on 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine are scarce, structurally related compounds exhibit notable bioactivity:
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Antiviral Potential: Maribavir, a benzimidazole nucleoside, inhibits human cytomegalovirus (HCMV) by targeting the UL97 kinase. Although 3-TMS-imidazopyridine derivatives showed negligible antiviral activity in preliminary screens, their cytotoxicity profiles (IC = 10–50 µM in HeLa cells) suggest potential as anticancer leads .
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Kinase Inhibition: Analogous imidazopyridines with bulky substituents (e.g., trifluoromethyl groups) inhibit abl kinase with nanomolar potency, highlighting the scaffold’s versatility .
Future Research Directions
Mechanistic Studies
The impact of the TMS group on reaction kinetics and intermediate stability remains underexplored. Time-resolved spectroscopic studies (e.g., ultrafast IR) could elucidate its role in stabilizing transition states during nucleophilic substitutions.
Bioactivity Optimization
Structural modifications, such as replacing TMS with bioisosteres (e.g., triethylsilyl) or introducing polar substituents, may enhance solubility and target affinity. Computational docking studies against viral proteases or kinases could guide rational design .
Industrial-Scale Synthesis
Current synthetic routes suffer from moderate yields and costly purification steps. Flow chemistry approaches, using immobilized catalysts, could improve efficiency and scalability .
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